3-Chloro-5-methoxyisonicotinonitrile

Chemoselective synthesis Nucleophilic aromatic substitution Heterocyclic chemistry

This compound addresses the need for a regiochemically predictable pyridine scaffold. - Exclusive SNAr reactivity at C3-Cl due to 5-MeO directing effect, eliminating solvent-dependent chemoselectivity. - IMPDH2 inhibitor (Ki=240-440 nM) with 70-120× selectivity over eNOS (IC₅₀=29.7 μM), enabling fragment-based probe development. - Reliable bulk supply with documented analytical characterization.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B14069816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-methoxyisonicotinonitrile
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1C#N)Cl
InChIInChI=1S/C7H5ClN2O/c1-11-7-4-10-3-6(8)5(7)2-9/h3-4H,1H3
InChIKeyFFDBYELFDPWIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-methoxyisonicotinonitrile: Properties & Procurement


3-Chloro-5-methoxyisonicotinonitrile (CAS 1256808-01-1) is a heterocyclic organic compound belonging to the isonicotinonitrile class, characterized by a pyridine ring substituted with a chlorine atom at the 3-position, a methoxy group at the 5-position, and a nitrile group at the 4-position [1]. The compound has a molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol, with predicted density of 1.33 ± 0.1 g/cm³ and predicted boiling point of 295.7 ± 35.0 °C [1]. The juxtaposition of the chloro, methoxy, and nitrile functional groups on the pyridine core confers distinct reactivity profiles, particularly for chemoselective nucleophilic substitutions and subsequent heterocycle elaboration [2].

Chemoselective SNAr building block for pyridine elaboration
IMPDH2 pathway probe with measurable inhibition context
Selectivity benchmark scaffold for fragment-based profiling

3-Chloro-5-methoxyisonicotinonitrile: Limitations of In-Class Analogs


In-class analogs such as 3-chloroisonicotinonitrile (CAS 68325-15-5) and 5-methoxyisonicotinonitrile lack the simultaneous presence of both the chloro and methoxy substituents, which fundamentally alters the electron density distribution on the pyridine ring and consequently modulates both nucleophilic aromatic substitution (SNAr) reactivity and target-binding pharmacophore geometry [1]. The chloro group at the 3-position activates the ring toward SNAr while the methoxy group at the 5-position exerts an electron-donating mesomeric effect that can redirect regioselectivity in subsequent functionalization steps [2]. Furthermore, biological activity data indicate that subtle substitution pattern changes produce divergent selectivity profiles across enzyme targets—for example, while the parent 3-chloroisonicotinonitrile scaffold may exhibit affinity for certain kinases, the 5-methoxy derivative demonstrates measurable but distinct activity against inosine-5′-monophosphate dehydrogenase (IMPDH) and endothelial nitric oxide synthase (eNOS) [3].

Missing dual substitution

3-chloro or 5-methoxy mono-substituted analogs lack the combined electronic effects that direct SNAr regioselectivity and may alter reaction outcomes.

Divergent target engagement

Unsubstituted isonicotinonitrile shows no IMPDH2 inhibition; class analogs exhibit non-selective weak activity, limiting direct interchangeability for enzyme studies.

3-Chloro-5-methoxyisonicotinonitrile: Comparative Evidence


Chemoselective SNAr Reactivity vs. 3-Chloroisonicotinonitrile

In nucleophilic aromatic substitution (SNAr) reactions with sodium methoxide, 3-chloroisonicotinonitrile (the 5-unsubstituted analog) undergoes competitive reaction pathways depending on solvent choice—forming imino ethers in methanol versus exclusive SNAr displacement to 3-methoxyisonicotinonitrile in DMF [1]. By contrast, the presence of the 5-methoxy substituent in 3-chloro-5-methoxyisonicotinonitrile eliminates the imino ether formation pathway entirely, directing reactivity exclusively toward SNAr at the 3-position chloro site under both protic and aprotic conditions, thereby simplifying reaction planning and improving synthetic reproducibility [2].

SNAr Chemoselectivity
Class-level
Target: exclusive SNAr displacement at C3, no imino ether.
Comparator (3-Cl-isonicotinonitrile): imino ether in MeOH, SNAr only in DMF.
Supports predictable reaction planning
Class-level inference; verify with specific nucleophiles
Chemoselective synthesis Nucleophilic aromatic substitution Heterocyclic chemistry

IMPDH2 Inhibition vs. Unsubstituted Isonicotinonitrile

3-Chloro-5-methoxyisonicotinonitrile exhibits measurable inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), with a reported Ki of 240 nM against the enzyme and Ki of 430 nM when evaluated against the IMP substrate, and Ki of 440 nM when tested for inhibition towards the NAD substrate [1]. Unsubstituted isonicotinonitrile shows no detectable IMPDH2 inhibition at comparable concentrations, indicating that the 3-chloro-5-methoxy substitution pattern is essential for conferring enzyme recognition and binding within the IMPDH2 active site [2].

IMPDH2 Ki
Class-level
Ki = 240 nM (enzyme); 430 nM (IMP); 440 nM (NAD)
Comparator: unsubstituted isonicotinonitrile – inactive
Supports IMPDH2 pathway probe context
BindingDB data; cellular validation pending
IMPDH inhibition Enzymology Nucleotide metabolism

eNOS Inhibition vs. Clinical Inhibitors

The compound demonstrates measurable but weak inhibitory activity against human endothelial nitric oxide synthase (eNOS), with an IC₅₀ of 29.7 μM (2.97 × 10⁴ nM) in a radiometric assay measuring L-[³H]-citrulline production from L-[³H]-arginine [1]. This contrasts sharply with potent clinical eNOS inhibitors such as L-NMMA (IC₅₀ ≈ 0.7 μM) and L-NAME (IC₅₀ ≈ 0.5 μM), which exhibit approximately 40–60 fold greater potency [2]. The relatively weak eNOS inhibition may translate to reduced on-target cardiovascular liability when this scaffold is employed for alternative applications, such as IMPDH2 inhibition or CCR5 antagonism, where eNOS activity is an undesired off-target effect [2].

eNOS IC₅₀
Reported
IC₅₀ = 29.7 μM
Clinical inhibitors: L-NMMA ~0.7 μM, L-NAME ~0.5 μM (40–60× more potent)
Weak eNOS activity may reduce off-target cardiovascular liability in primary-target studies
Radiometric assay; cross-study comparison
eNOS inhibition Nitric oxide synthase Selectivity profiling

IMPDH2–eNOS Selectivity Profile

Within the same compound, a pronounced activity differential exists between IMPDH2 inhibition (Ki = 240–440 nM) and eNOS inhibition (IC₅₀ = 29,700 nM), yielding an approximately 70–120 fold selectivity window for IMPDH2 over eNOS [1][2]. In contrast, many unsubstituted or mono-substituted isonicotinonitrile analogs exhibit either negligible activity across both targets or non-selective weak inhibition across multiple NOS isoforms, limiting their utility as clean tool compounds [3].

IMPDH2–eNOS Selectivity
Class-level
~70–120 fold selectivity window favoring IMPDH2
Comparator analogs: non-selective weak inhibition
Defined selectivity window may support target attribution
Data to verify across compound batches
Selectivity profiling Polypharmacology Lead optimization

3-Chloro-5-methoxyisonicotinonitrile: Application Scenarios


3,4-Disubstituted Pyridine Synthesis via SNAr

The compound serves as a reliable starting material for synthesizing 3,4-disubstituted pyridine derivatives via nucleophilic aromatic substitution at the 3-position chloro site. Unlike 3-chloroisonicotinonitrile, which exhibits solvent-dependent chemoselectivity (imino ether formation in methanol vs. SNAr in DMF), the presence of the 5-methoxy group in 3-chloro-5-methoxyisonicotinonitrile directs reactivity exclusively toward SNAr displacement [1][2]. This predictability is valuable for laboratories synthesizing novel heterocyclic scaffolds, kinase inhibitor fragments, or pyridine-containing ligands where regiochemical fidelity is critical.

IMPDH2 Tool for Nucleotide Metabolism

The sub-micromolar inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (Ki = 240–440 nM) positions 3-chloro-5-methoxyisonicotinonitrile as a tractable starting scaffold for developing chemical probes targeting nucleotide biosynthesis pathways [1]. IMPDH2 is a validated target for immunosuppressive and antiviral therapeutics. The compound's measurable IMPDH2 inhibition combined with weak eNOS activity (IC₅₀ = 29.7 μM) provides a selectivity baseline from which medicinal chemistry optimization can be rationally pursued [2].

CCR5 Antagonist Scaffold for HIV Entry Inhibition

Preliminary pharmacological screening indicates that 3-chloro-5-methoxyisonicotinonitrile can function as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. The compound's unique 3-chloro-5-methoxy substitution pattern on the isonicotinonitrile core may contribute to CCR5 binding affinity, distinguishing it from structurally simpler isonicotinonitrile derivatives that lack this pharmacophoric arrangement [2].

Selectivity-Profiled Fragment for Lead Discovery

The well-characterized activity differential between IMPDH2 inhibition (Ki = 240–440 nM) and eNOS inhibition (IC₅₀ = 29.7 μM) makes 3-chloro-5-methoxyisonicotinonitrile a useful reference compound for selectivity profiling in fragment-based drug discovery campaigns [1][2]. The 70–120 fold selectivity window provides a quantifiable benchmark against which derivative compounds can be assessed for improvements in target selectivity, a critical parameter in lead optimization [2]. This property is not shared by unsubstituted or mono-substituted isonicotinonitrile analogs, which typically exhibit flat, non-selective activity profiles .

Application
Selection Property
Validation Focus
Heterocycle synthesis via SNAr
Chemoselective 3-chloro reactivity
Reaction pathway fidelity & yield consistency
IMPDH2 pathway probe development
IMPDH2 inhibition activity
Target engagement & nucleotide metabolism endpoints
CCR5 receptor interaction studies
CCR5 binding fragment
CCR5-mediated signaling & selectivity
Fragment-based selectivity profiling
IMPDH2–eNOS selectivity window
Target selectivity benchmarking

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